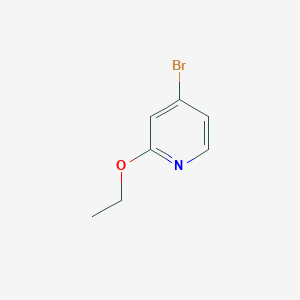

4-Bromo-2-ethoxypyridine

Overview

Description

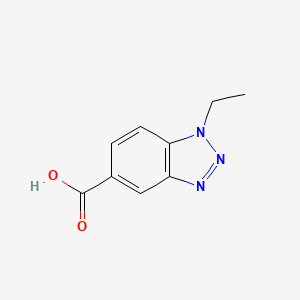

4-Bromo-2-ethoxypyridine is a brominated pyridine derivative that serves as an important intermediate in organic synthesis. It is a versatile compound used in the preparation of various biologically active molecules and materials with specific properties. The ethoxy group in the molecule provides a handle for further functionalization, and the bromine atom is a reactive site that can participate in various coupling reactions, making it a valuable building block in synthetic chemistry.

Synthesis Analysis

The synthesis of bromopyridine derivatives, including those related to this compound, has been explored in several studies. For instance, a concise synthesis of 2,4-disubstituted pyridines has been achieved through a 'halogen dance' reaction, starting from 2-bromopyridine and leading to various di-substituted pyridines, which could be related to the synthesis of this compound derivatives . Additionally, siloxane-based cross-coupling reactions have been employed to synthesize highly functionalized 4-bromopyridines, which could be extended to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives is crucial for their reactivity and the types of reactions they can undergo. For example, the crystal structure of 2-bromo-4-hydroxypyridine has been determined, showing hydrogen and halogen bonding patterns that could influence the reactivity of similar compounds like this compound . Understanding these structural details is essential for predicting the behavior of these molecules in various chemical environments.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions due to the presence of both an ethoxy group and a bromine atom. Amination reactions have been studied, with the formation of amino derivatives of ethoxypyridine, which suggests that similar transformations could be applied to this compound . Furthermore, the reactivity of bromine atoms in brominated pyridines has been explored, leading to the preparation of substituted pyridines, which provides insights into the types of reactions that this compound could participate in .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. Spectroscopic and X-ray diffraction techniques have been used to characterize related brominated compounds, providing information on their intermolecular interactions and electronic properties . These properties are important for understanding the behavior of this compound in different chemical contexts and for designing reactions that utilize this compound as a starting material.

Scientific Research Applications

Reactions and Derivatives

4-Bromo-2-ethoxypyridine is involved in various chemical reactions. For instance, its bromo-derivatives exhibit distinct behaviors when heated with aqueous hydrochloric acid. From 6-bromo-2-ethoxypyridine, 6-chloro-2-hydroxypyridine is formed, and from 2-bromo-3-ethoxypyridine, 2-chloro-3-hydroxypyridine is produced along with dihydroxypyridines (Hertog & Bruyn, 2010). The compound also participates in aminations, possibly involving a 2,3-pyridyne intermediate (Pieterse & Hertog, 2010).

Structural Studies

The crystal structure of this compound derivatives is also of interest. For example, the crystal structure of 2-bromo-4-hydroxypyridine at 120 K reveals both the 4-hydroxypyridine and 4-pyridone tautomers, with disordered protons occupying the O-H and N-H positions (Monroe & Turnbull, 2019).

Pharmaceutical Applications

This compound derivatives have been synthesized for potential pharmaceutical applications. For instance, 2-amino-4-ethoxycarbonylpyridine, a derivative, was used in the synthesis of 4-substituted-N1-2-pyridylsulfanilamide derivatives for evaluating their antimicrobial activity, showing noticeable inhibition of B. subtilis (El-Salam & Mohamed, 2005).

Electronic and Optical Properties

This compound derivatives are also explored for their electronic and optical properties. For example, 4-amino-1-methylpyridinium benzenesulfonate salts, derived from 4-aminopyridine and methyl benzenesulfonates, including a bromo group, have been synthesized and analyzed for their potential in second-order nonlinear optics (Anwar et al., 2000).

Mechanism of Action

Target of Action

4-Bromo-2-ethoxypyridine is a highly active, easily coordinated organic ligand . It primarily targets the respiratory system .

Mode of Action

It’s known that pyridine derivatives, such as this compound, can play a pivotal role in transition metal homogeneous catalysis . This involves the compound interacting with its targets and causing changes at the molecular level.

Biochemical Pathways

It’s known that pyridine derivatives are widely used in the synthesis of various pharmaceuticals . They are involved in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The compound is slightly soluble in water , which may impact its bioavailability.

Result of Action

It’s known that pyridine derivatives are used in the synthesis of various pharmaceuticals, suggesting that they may have significant molecular and cellular effects .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and atmospheric conditions may affect its stability.

Safety and Hazards

The safety information available indicates that 4-Bromo-2-ethoxypyridine may be harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The recommended safety precautions include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

4-bromo-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPRAYURZWKYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376304 | |

| Record name | 4-bromo-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57883-26-8 | |

| Record name | 4-bromo-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)